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molecular formula C9H19NO4 B1670349 Dexpanthenol CAS No. 81-13-0

Dexpanthenol

Cat. No. B1670349
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05136093

Procedure details

In a two liter reaction flask, fitted with a stirrer, thermometer, reflux condenser, heating mantle and a feed funnel, 205 grams of deionized water was charged. 205 grams (1 mole) of d,l- panthenol was charged into the water and stirred until dissolved. In a separate stirred one liter vessel, 852 grams (1 mole) of 50% aqueous QUAB 426 (3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride) was reacted with approximately 80 grams (1 mole) of 50% aqueous sodium hydroxide solution, to form a solution of QUAB 393 (2,3-Epoxypropyl stearyl dimethyl ammonium chloride), to a pH of ~ 9.5. The batch was heated to 50°-60° C., and the QUAB 393 solution was added to the panthenol solution through the feed funnel. The pH of the reaction mixture was checked, and adjusted to ~ 9.5 with a small additional amount of 50% sodium hydroxide solution, as required. The batch was then agitated at 50°-60° C. for a four hour period to assure complete reaction. The pH of the batch was then adjusted to 6.5-8.0 with a small amount of lactic acid. The resultant product was a clear yellow solution, containing approximately 50% solids, of which approximately 43% was stearyl dimethyl quaternized panthenol. An in vitro efficacy test of this material versus a 50% panthenol solution was tested for uptake on human hair swatches and showed an approximate 27% greater uptake than the unquaternized panthenol. Adjusting the results for concentration of active material, the stearyl dimethyl quaternized panthenol showed an approximate 31% greater uptake than the unquaternized panthenol.
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
205 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCCCNC(=O)C(C(CO)(C)C)O.[Cl-].[Cl:16][CH:17]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[CH2:18][CH2:19][N+:20]([CH2:23][CH:24]([OH:26])[CH3:25])([CH3:22])[CH3:21].[OH-].[Na+]>O>[Cl-:16].[O:26]1[CH2:25][CH:24]1[CH2:23][N+:20]([CH2:19][CH2:18][CH2:17][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])([CH3:22])[CH3:21] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
205 g
Type
reactant
Smiles
OCCCNC(C(O)C(C)(C)CO)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
3-Chloro-2-hydroxypropyl stearyl dimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC(CC[N+](C)(C)CC(C)O)CCCCCCCCCCCCCCC
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
205 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a two liter reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
ADDITION
Type
ADDITION
Details
was charged
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
STIRRING
Type
STIRRING
Details
In a separate stirred one liter vessel

Outcomes

Product
Name
Type
product
Smiles
[Cl-].O1C(C[N+](C)(C)CCCCCCCCCCCCCCCCCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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